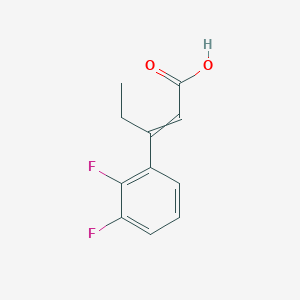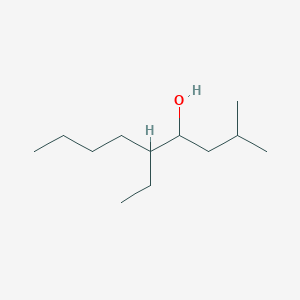
5-Ethyl-2-methylnonan-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methylnonan-4-OL is an organic compound belonging to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a nonane chain, which also has ethyl and methyl substituents at the second and fifth positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylnonan-4-OL can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 4-hydroxy-2-methylpentane, with ethyl bromide under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of a corresponding ketone or aldehyde precursor. This process is often carried out in the presence of a metal catalyst, such as palladium on carbon, under elevated pressure and temperature to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylnonan-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 5-ethyl-2-methylnonan-4-one or 5-ethyl-2-methylnonan-4-al.
Reduction: Formation of 5-ethyl-2-methylnonane.
Substitution: Formation of 5-ethyl-2-methylnonan-4-chloride or 5-ethyl-2-methylnonan-4-bromide.
Scientific Research Applications
5-Ethyl-2-methylnonan-4-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized as an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylnonan-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound’s hydrophobic alkyl chain may interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylnonan-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-Ethyl-2-methylnonan-4-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
5-Ethyl-2-methylnonane: Similar structure but without the hydroxyl group.
Uniqueness
5-Ethyl-2-methylnonan-4-OL is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and physical properties. Its hydroxyl group allows for hydrogen bonding and reactivity, while the ethyl and methyl substituents provide steric hindrance and influence the compound’s overall shape and behavior.
Properties
CAS No. |
827614-04-0 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
5-ethyl-2-methylnonan-4-ol |
InChI |
InChI=1S/C12H26O/c1-5-7-8-11(6-2)12(13)9-10(3)4/h10-13H,5-9H2,1-4H3 |
InChI Key |
NKNLYMNBGGJXPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
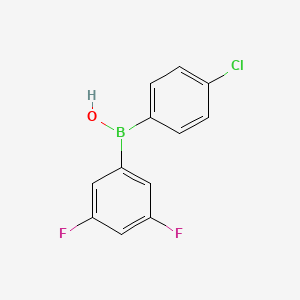
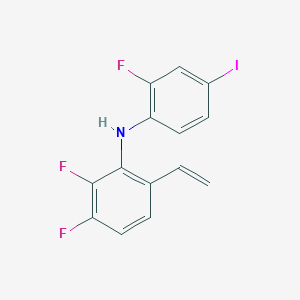
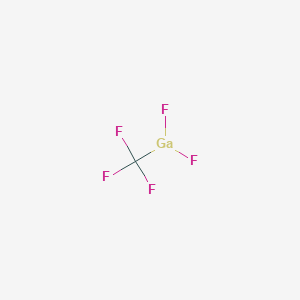
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
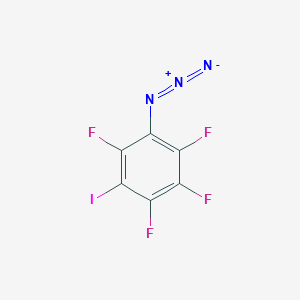
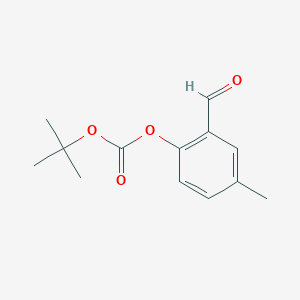
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
